Neuropeptide S (rat)
Neuropeptide S (rat)
Endogenous ligand for the NPS receptor involved in many biological functions including sleeping/wakening, locomotion, anxiety, and food intake.
Neuropeptide S is a neuropeptide that is an agonist of the neuropeptide S receptor (NPSR) with an EC50 value of 3.2 nM for the rat peptide to induce intracellular calcium mobilization in HEK293 cells expressing the human receptor. In rats, it increases the duration of wakefulness and decreases slow wave sleep stage 1 (SWS1), SWS2, and rapid eye movement (REM). Neuropeptide S dose-dependently (0.5-4 nmol per animal, i.c.v.) decreases fecal pellet excretion induced by restraint stress or corticotropin releasing factor (CRF) but does not influence basal gastric emptying, gastrointestinal transit, or distal colon propulsion. It also inhibits audible and ultrasonic vocalizations and increases the percentage of time spent in the open arm of the elevated plus maze test in a mouse model of arthritis.
Potent endogenous neuropeptide S receptor (NSPR) agonist (EC50 = 3.2 nM). Increases locomotor activity and wakefulness in mice. Also reduces anxiety-like behavior in mice.
Neuropeptide S is a neuropeptide that is an agonist of the neuropeptide S receptor (NPSR) with an EC50 value of 3.2 nM for the rat peptide to induce intracellular calcium mobilization in HEK293 cells expressing the human receptor. In rats, it increases the duration of wakefulness and decreases slow wave sleep stage 1 (SWS1), SWS2, and rapid eye movement (REM). Neuropeptide S dose-dependently (0.5-4 nmol per animal, i.c.v.) decreases fecal pellet excretion induced by restraint stress or corticotropin releasing factor (CRF) but does not influence basal gastric emptying, gastrointestinal transit, or distal colon propulsion. It also inhibits audible and ultrasonic vocalizations and increases the percentage of time spent in the open arm of the elevated plus maze test in a mouse model of arthritis.
Potent endogenous neuropeptide S receptor (NSPR) agonist (EC50 = 3.2 nM). Increases locomotor activity and wakefulness in mice. Also reduces anxiety-like behavior in mice.
Brand Name:
Vulcanchem
CAS No.:
412938-75-1
VCID:
VC20746041
InChI:
InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1
SMILES:
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Molecular Formula:
C95H160N34O27
Molecular Weight:
2210.5 g/mol
Neuropeptide S (rat)
CAS No.: 412938-75-1
VCID: VC20746041
Molecular Formula: C95H160N34O27
Molecular Weight: 2210.5 g/mol
* For research use only. Not for human or veterinary use.

Description | Endogenous ligand for the NPS receptor involved in many biological functions including sleeping/wakening, locomotion, anxiety, and food intake. Neuropeptide S is a neuropeptide that is an agonist of the neuropeptide S receptor (NPSR) with an EC50 value of 3.2 nM for the rat peptide to induce intracellular calcium mobilization in HEK293 cells expressing the human receptor. In rats, it increases the duration of wakefulness and decreases slow wave sleep stage 1 (SWS1), SWS2, and rapid eye movement (REM). Neuropeptide S dose-dependently (0.5-4 nmol per animal, i.c.v.) decreases fecal pellet excretion induced by restraint stress or corticotropin releasing factor (CRF) but does not influence basal gastric emptying, gastrointestinal transit, or distal colon propulsion. It also inhibits audible and ultrasonic vocalizations and increases the percentage of time spent in the open arm of the elevated plus maze test in a mouse model of arthritis. Potent endogenous neuropeptide S receptor (NSPR) agonist (EC50 = 3.2 nM). Increases locomotor activity and wakefulness in mice. Also reduces anxiety-like behavior in mice. |
---|---|
CAS No. | 412938-75-1 |
Product Name | Neuropeptide S (rat) |
Molecular Formula | C95H160N34O27 |
Molecular Weight | 2210.5 g/mol |
IUPAC Name | (2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-/m0/s1 |
Standard InChIKey | RLPBYGCOBLSFSK-HDNLQJMQSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O |
SMILES | CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Canonical SMILES | CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Sequence | SFRNGVGSGVKKTSFRRAKQ |
PubChem Compound | 16153612 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume